N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-4-methylbenzenesulfonamide
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H17NO5S and its molecular weight is 335.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been found to target various tyrosine kinases, includingc-MET, c-RET, and the mutant forms of c-KIT, PDGFR, and FLT3 . These kinases play crucial roles in cell growth, differentiation, and survival.
Mode of Action
It is known that similar compounds act astyrosine kinase inhibitors . They bind to the ATP-binding site of the kinase, preventing the transfer of a phosphate group from ATP to the protein substrate. This inhibits the activation of the kinase and its downstream signaling pathways .
Biochemical Pathways
PI3K/AKT/mTOR and MAPK/ERK pathways . These pathways regulate cell growth, survival, and metabolism .
Pharmacokinetics
Similar compounds are known to be orally available
Result of Action
Similar compounds have been found to causecell cycle arrest and induce apoptosis in cancer cells . This is likely due to the inhibition of tyrosine kinases and the subsequent disruption of cell growth and survival pathways .
Biochemical Analysis
Biochemical Properties
N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-4-methylbenzenesulfonamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are involved in the biosynthesis of prostaglandins . The inhibition of these enzymes can lead to anti-inflammatory and analgesic effects. Additionally, this compound interacts with various proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell cycle arrest and apoptosis . It influences cell signaling pathways by modulating the activity of key proteins and enzymes, thereby affecting gene expression and cellular metabolism. The compound’s impact on cell signaling pathways can result in altered cellular responses, including changes in proliferation, differentiation, and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound binds to the active sites of COX enzymes, inhibiting their activity and preventing the conversion of arachidonic acid to prostaglandins . Additionally, it can modulate the activity of other enzymes and proteins involved in cell signaling pathways, leading to changes in gene expression and cellular responses. The inhibition of COX enzymes and modulation of cell signaling pathways are key aspects of the compound’s molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound can maintain its inhibitory effects on COX enzymes and its cytotoxic effects on cancer cells, suggesting its potential for sustained therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher dosages, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic processes result in the formation of more water-soluble metabolites that can be excreted from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is transported across cell membranes by specific transporters and can bind to plasma proteins, affecting its distribution and bioavailability . Once inside the cells, the compound can accumulate in specific organelles, influencing its localization and activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize in the endoplasmic reticulum and mitochondria, where it can interact with enzymes and proteins involved in cellular metabolism and signaling . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-11-3-6-16(15(7-11)20-2)23(18,19)17-9-12-4-5-13-14(8-12)22-10-21-13/h3-8,17H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKVOQPDAPWBRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.